2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol
Beschreibung
The compound 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol is a heterocyclic molecule featuring a quinazoline core substituted with methoxy and methyl groups at positions 6 and 4, respectively. This quinazoline moiety is linked via an amino bridge to a pyrimidinol ring, which is further modified by a [(4-methylphenyl)sulfanyl]methyl group at position 4. Key physicochemical properties include a high logP (indicative of lipophilicity) and a molecular weight of ~433.53 g/mol (based on analogs, e.g., ), which may influence its pharmacokinetic profile .
Eigenschaften
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-13-4-7-17(8-5-13)30-12-15-10-20(28)26-22(24-15)27-21-23-14(2)18-11-16(29-3)6-9-19(18)25-21/h4-11H,12H2,1-3H3,(H2,23,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPBSDLCGOATGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)NC3=NC(=C4C=C(C=CC4=N3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Moiety: This involves the reaction of 6-methoxy-4-methyl-2-aminobenzamide with appropriate reagents to form the quinazoline ring.
Formation of the Pyrimidine Moiety: This involves the reaction of 4-methylphenylthiomethylpyrimidine with suitable reagents to form the pyrimidine ring.
Coupling Reaction: The quinazoline and pyrimidine moieties are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline or pyrimidine derivatives.
Substitution: Formation of halogenated quinazoline or pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethoxy-substituted Quinazoline Analog
Compound: 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol ()
- Key Differences :
- The ethoxy group replaces the methoxy group on the quinazoline ring.
- Molecular weight: 433.53 g/mol (vs. ~420–430 g/mol for the target compound, assuming similar substituents).
- Physicochemical Properties :
- logP: 5.8247 (high lipophilicity, comparable to the target compound).
- Hydrogen bond donors/acceptors: 2/7, similar to the target compound. Implications:
Fluorophenyl-substituted Pyrimidinol Analog
Compound: 6-(4-Fluorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol ()
- Key Differences :
- A 4-fluorophenyl group replaces the [(4-methylphenyl)sulfanyl]methyl substituent.
- Molecular formula: C₁₉H₁₄FN₅O (MW: 347.35 g/mol).
- Physicochemical Properties :
- Lower molecular weight and logP (estimated ~4.5–5.0) due to the absence of sulfur.
- Implications :
- Fluorine’s electronegativity may enhance binding affinity via dipole interactions, but reduced lipophilicity could limit membrane permeability .
Benzimidazole-sulfanyl Analog
Compound: 6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol ()
Chlorophenyl-sulfanyl Analog
Compound: 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol ()
- Key Differences: A 4-chlorophenyl group replaces the 4-methylphenyl substituent. Additional sulfanyl group at position 2 of the pyrimidinol. Molecular formula: C₁₁H₉ClN₂OS₂ (MW: 284.78 g/mol). Implications:
- Chlorine’s electron-withdrawing effect may alter electronic distribution, while dual sulfanyl groups could increase reactivity or toxicity .
Tetrazole-containing Analog
Compound: 2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one ()
- Key Differences :
- Tetrazole ring replaces the quinazoline moiety.
- Molecular formula: C₁₉H₁₇N₇OS (MW: 391.45 g/mol).
- Physicochemical Properties :
- Implications:
- Tetrazole, a carboxylic acid bioisostere, may improve metabolic stability but reduce lipophilicity .
Biologische Aktivität
The compound 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}-4-pyrimidinol exhibits significant biological activity, particularly as a potential anticancer agent. This article delves into its mechanisms of action, biological evaluations, and relevant case studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.48 g/mol. The structure comprises a quinazoline moiety linked to a pyrimidine, which is known for various biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 378.48 g/mol |
| SMILES | Cc1ccc(SC(C)N2C(=NC(=N2)C(=O)N(C)c1)C(=O)N)C(=O)N)C(=O)N |
| IUPAC Name | This compound |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in cell growth and survival. Dysregulation of this pathway is often implicated in cancer.
Case Study: Inhibition of PI3K
In a study evaluating various quinazoline derivatives, it was found that compounds similar to the target molecule exhibited potent inhibitory activity against PI3Kα. For instance, derivatives demonstrated IC50 values in the micromolar range against colorectal adenocarcinoma cell lines (Caco-2 and HCT-116), indicating significant antiproliferative effects .
Table 2: Biological Activity Data
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 16 | Caco-2 | 13 | PI3Kα Inhibition |
| Compound 8 | HCT-116 | 98 | PI3Kα Inhibition |
| Compound 19 | HCT-116 | 240.2 | PI3Kα Inhibition |
Anticancer Activity
The compound has been evaluated for its anticancer properties in vitro, demonstrating significant cytotoxicity against various cancer cell lines. The studies indicate that the compound induces apoptosis in cancer cells through modulation of key signaling pathways such as PI3K/AKT.
Mechanistic Insights
Real-time PCR analyses revealed that treatment with the compound significantly altered the expression levels of genes involved in the PI3K/AKT pathway. Specifically, there was a notable decrease in PI3K and AKT expression levels, coupled with an increase in pro-apoptotic gene BAD expression .
Safety Profile and Toxicological Studies
Preliminary safety assessments have indicated that while the compound exhibits potent anticancer activity, it also requires careful evaluation regarding its toxicological profile. Studies on hERG channel inhibition and CYP450 interactions are essential for understanding potential side effects .
Table 3: Toxicological Assessments
| Assessment Type | Result |
|---|---|
| hERG Channel Inhibition | Not Significant |
| CYP450 Inhibition | Minimal |
| AMES Test | Negative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
